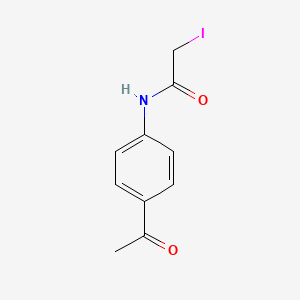

N-(4-acetylphenyl)-2-iodoacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-iodoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO2/c1-7(13)8-2-4-9(5-3-8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHLGEVVEZBSSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Characterization for Research Applications

Diverse Synthetic Routes for N-(4-acetylphenyl)-2-iodoacetamide

The synthesis of N-(4-acetylphenyl)-2-iodoacetamide is typically achieved through a multi-step process, beginning with the synthesis of a key precursor followed by a halogen exchange reaction.

Precursor Chemical Synthesis and Reaction Pathways

The primary precursor for the synthesis of N-(4-acetylphenyl)-2-iodoacetamide is N-(4-acetylphenyl)-2-chloroacetamide. The synthesis of this chloro-derivative begins with the commercially available 4-aminoacetophenone.

The reaction involves the acylation of the amino group of 4-aminoacetophenone with chloroacetyl chloride. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable organic solvent like dichloromethane (B109758) (DCM). The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product. The reaction is generally conducted at room temperature. researchgate.net

Reaction Scheme:

Following the synthesis of the chloro-precursor, the target compound, N-(4-acetylphenyl)-2-iodoacetamide, is synthesized via a Finkelstein reaction. This classic nucleophilic substitution reaction involves the exchange of the chlorine atom with an iodine atom. This is typically achieved by treating N-(4-acetylphenyl)-2-chloroacetamide with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). The use of acetone is advantageous as sodium chloride is insoluble in it, which helps to drive the reaction forward according to Le Chatelier's principle.

Reaction Scheme:

Optimization of Reaction Conditions and Yields for Research-Grade Purity

To obtain research-grade N-(4-acetylphenyl)-2-iodoacetamide, optimization of the reaction conditions is crucial. For the initial acylation step, the purity of the starting materials, 4-aminoacetophenone and chloroacetyl chloride, directly impacts the purity of the final product. The reaction time for the synthesis of N-(4-acetylphenyl)-2-chloroacetamide is typically around 3 hours. researchgate.net

For the subsequent Finkelstein reaction, the choice of solvent and temperature plays a significant role in both reaction rate and yield. While the reaction can proceed at room temperature in DMF, using acetone as a solvent and heating the reaction mixture to reflux can significantly increase the rate of conversion. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the product is typically isolated by precipitation and filtration, followed by washing to remove any unreacted starting materials and by-products. For achieving high, research-grade purity, further purification techniques such as recrystallization or column chromatography may be employed.

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment

To confirm the identity and assess the purity of the synthesized N-(4-acetylphenyl)-2-iodoacetamide, a combination of advanced spectroscopic and chromatographic techniques is employed.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the iodoacetamide (B48618) group, the methyl protons of the acetyl group, and the amide proton. The aromatic protons would likely appear as two doublets in the downfield region (around 7-8 ppm). The methylene protons adjacent to the iodine atom would be expected to appear as a singlet at around 3.5-4.0 ppm. The methyl protons of the acetyl group would give a sharp singlet at around 2.6 ppm, and the amide proton would appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbons of the acetyl and amide groups (in the range of 165-197 ppm), the aromatic carbons (around 120-140 ppm), the methylene carbon attached to iodine (which would be significantly shifted to a lower field, likely below 10 ppm), and the methyl carbon of the acetyl group (around 26 ppm). rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation analysis. The molecular weight of N-(4-acetylphenyl)-2-iodoacetamide is 303.10 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 303. The fragmentation pattern would likely involve characteristic losses. Common fragmentation pathways for similar structures include alpha-cleavage adjacent to the carbonyl groups and the loss of the iodine atom. libretexts.orglibretexts.org

Predicted Major Fragmentation Peaks:

[M - I]⁺: Loss of an iodine radical (I•), resulting in a fragment at m/z 176.

[CH₃CO]⁺: An acylium ion from the acetyl group, giving a strong peak at m/z 43.

[M - CH₂I]⁺: Loss of the iodo-methyl radical, resulting in a fragment at m/z 162.

[C₈H₈NO]⁺: A fragment corresponding to the 4-acetylanilide moiety at m/z 134.

High-Performance Liquid Chromatography (HPLC) for Purity and Isolation in Research Contexts

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of N-(4-acetylphenyl)-2-iodoacetamide and for its isolation in a research setting. Reversed-phase HPLC (RP-HPLC) is a commonly used method for compounds of this polarity.

A typical RP-HPLC method would utilize a C18 column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. The composition of the mobile phase can be optimized to achieve good separation of the target compound from any impurities. For mass spectrometry compatible applications, a volatile buffer like formic acid is often used. researchgate.net Detection is typically carried out using a UV detector, as the aromatic ring and carbonyl groups in the molecule absorb UV light. The purity of the sample is determined by integrating the area of the peak corresponding to N-(4-acetylphenyl)-2-iodoacetamide and comparing it to the total area of all peaks in the chromatogram.

Molecular Mechanism of Action: Covalent Modification of Thiol Containing Biomolecules

Detailed Reaction Mechanisms with Sulfhydryl Groups of Cysteine Residues

The reaction between N-(4-acetylphenyl)-2-iodoacetamide and the sulfhydryl group of a cysteine residue proceeds via a well-established SN2 (bimolecular nucleophilic substitution) mechanism. In this reaction, the deprotonated thiol group (thiolate anion, -S⁻) of the cysteine side chain acts as the nucleophile. This thiolate attacks the electrophilic α-carbon of the iodoacetamide (B48618) moiety, which is the carbon atom directly bonded to the iodine atom.

The reaction can be summarized as follows:

Deprotonation of the Cysteine Thiol: The reaction is typically carried out at a slightly basic pH. Under these conditions, a fraction of the cysteine sulfhydryl groups (-SH) will be deprotonated to form the more nucleophilic thiolate anion (-S⁻). The pKa of the cysteine thiol group in a protein can vary significantly depending on its local microenvironment, but it generally falls in the range that allows for sufficient thiolate formation at physiological or slightly basic pH.

Nucleophilic Attack: The thiolate anion, being a strong nucleophile, attacks the electron-deficient α-carbon of the iodoacetamide.

Transition State: A transient transition state is formed where a new bond between the sulfur and the α-carbon is partially formed, and the bond between the α-carbon and the iodine atom is partially broken.

Displacement of the Leaving Group: The carbon-iodine bond breaks, and the iodide ion (I⁻) is displaced as the leaving group.

The final product is a stable thioether linkage, resulting in the S-carboxyamidomethylation of the cysteine residue. This covalent modification is essentially irreversible under physiological conditions.

The kinetics of cysteine alkylation by iodoacetamide-based reagents like N-(4-acetylphenyl)-2-iodoacetamide are influenced by several factors in a controlled biological environment. Studies monitoring protein alkylation by iodoacetamide have shown that the reaction can be surprisingly complex. For instance, while a significant portion of accessible cysteines can be alkylated rapidly, sometimes within minutes, a subset of residues may exhibit much slower reaction rates, requiring hours for complete modification. nih.gov One study using MALDI-TOF mass spectrometry to monitor the alkylation of proteins by iodoacetamide at pH 9 found that approximately 70% of the alkylation occurred within the first two minutes, but the remaining 30% required up to six hours for complete reaction. nih.gov

The reaction is thermodynamically favorable, leading to the formation of a stable covalent bond. The rate of the reaction is dependent on the concentration of both the alkylating agent and the protein, as well as the intrinsic reactivity of the target cysteine residue. nih.gov The efficiency of the alkylation reaction is also dependent on the specific reagent used, the protein or peptide being modified, the concentration of the reagent, and the reaction time. nih.gov

The table below illustrates the general kinetic profile observed in some studies, highlighting the biphasic nature of the reaction where a rapid initial phase is followed by a much slower phase for less reactive cysteines.

| Time Point | Approximate Percentage of Alkylation Completion |

|---|---|

| 2 minutes | ~70% |

| 6 hours | >95% (approaching completion) |

This table represents a generalized observation from a study on protein alkylation with iodoacetamide and may not be representative of all proteins or specific experimental conditions.

While iodoacetamide and its derivatives are highly reactive towards cysteine residues, they are not perfectly specific. creative-proteomics.com The selectivity of N-(4-acetylphenyl)-2-iodoacetamide for cysteine over other nucleophilic amino acid residues is a critical consideration in proteomics and biochemical studies. The high nucleophilicity of the thiolate anion at physiological pH is the primary reason for the preferential reaction with cysteine.

However, under certain conditions, such as prolonged incubation times, high concentrations of the alkylating agent, or at higher pH values, off-target modifications can occur. researchgate.net Other amino acid residues with nucleophilic side chains, such as lysine (B10760008) (ε-amino group), histidine (imidazole ring), methionine (thioether), aspartic acid (β-carboxyl group), and glutamic acid (γ-carboxyl group), as well as the N-terminal α-amino group, can also be alkylated. researchgate.netnih.gov

Studies comparing different alkylating agents have shown that iodoacetamide can lead to a higher incidence of certain off-target modifications compared to reagents like chloroacetamide. nih.gov For instance, iodoacetamide has been shown to increase the rate of methionine-to-isothreonine conversion. nih.gov The choice of alkylating agent and the careful control of reaction conditions are therefore crucial to maximize the specificity for cysteine alkylation and minimize undesirable side reactions.

The local microenvironment of a cysteine residue significantly influences its reactivity towards alkylating agents like N-(4-acetylphenyl)-2-iodoacetamide. Cysteines located in hydrophobic pockets or buried within the protein core generally exhibit lower reactivity compared to those on the protein surface. This is primarily due to reduced solvent accessibility, which hinders the approach of the alkylating reagent.

However, the situation can be more complex. A hydrophobic environment can sometimes lower the pKa of a nearby cysteine's sulfhydryl group, increasing the population of the more reactive thiolate anion at a given pH. This effect can potentially enhance reactivity if the site remains accessible to the reagent.

Studies have shown that even cysteines in regions with very low solvent accessibility can be selectively labeled, suggesting that factors other than simple surface exposure play a role. nih.gov For example, conformational flexibility of the protein can transiently expose otherwise buried residues, allowing for their modification. The presence of specific binding interactions between the protein and the alkylating agent can also influence reactivity in a hydrophobic environment.

Exploration of Non-Thiol Reactivity and Potential Off-Target Modifications in Complex Proteomes

In the context of a complex proteome, where a vast array of proteins with different structures and functionalities are present, the potential for non-thiol reactivity of N-(4-acetylphenyl)-2-iodoacetamide becomes a significant consideration. While cysteine is the primary target, other nucleophilic amino acids can also be modified, leading to what are known as off-target modifications.

The most common off-target modifications by iodoacetamide-based reagents include:

Methionine: The sulfur atom in the thioether side chain of methionine can be alkylated, leading to a sulfonium (B1226848) ion. nih.gov Iodoacetamide has been observed to cause carbamidomethylation of methionine, with some studies reporting that this can affect a significant percentage of methionine-containing peptides. nih.gov It can also increase the rate of methionine oxidation. nih.gov

Histidine: The imidazole (B134444) ring of histidine is nucleophilic and can be alkylated at either of the nitrogen atoms.

Lysine: The ε-amino group of lysine is a primary amine and can be alkylated, although it is generally less reactive than the thiolate of cysteine.

Aspartic and Glutamic Acids: The carboxylate side chains of these acidic residues can act as nucleophiles, particularly at lower pH values where they are protonated.

N-terminus: The α-amino group of the protein's N-terminus can also be a target for alkylation. researchgate.net

The extent of these off-target modifications is influenced by several factors, including the concentration of the alkylating agent, the duration of the reaction, pH, and temperature. nih.gov In proteomic studies, these modifications can complicate data analysis and potentially lead to misinterpretation of results. Therefore, it is often necessary to account for these potential modifications during mass spectrometry data analysis.

The following table summarizes some of the potential off-target amino acid modifications by iodoacetamide-based reagents.

| Amino Acid | Reactive Group | Potential Modification |

|---|---|---|

| Methionine | Thioether | Alkylation (Sulfonium ion), Oxidation |

| Histidine | Imidazole ring | Alkylation |

| Lysine | ε-amino group | Alkylation |

| Aspartic Acid | β-carboxyl group | Alkylation |

| Glutamic Acid | γ-carboxyl group | Alkylation |

| N-terminus | α-amino group | Alkylation |

Influence of Local Protein Microenvironment on Cysteine Reactivity (e.g., pKa, sterics)

The reactivity of a specific cysteine residue towards N-(4-acetylphenyl)-2-iodoacetamide is not uniform across all cysteines in a proteome. acs.org The local protein microenvironment plays a critical role in modulating this reactivity through several mechanisms:

pKa of the Sulfhydryl Group: The pKa of a cysteine's thiol group is a key determinant of its reactivity. acs.org The thiolate anion (-S⁻) is a much stronger nucleophile than the protonated thiol (-SH). The local microenvironment can significantly influence the pKa of a cysteine. For example, the presence of a nearby positively charged residue (like lysine or arginine) can stabilize the thiolate anion, thereby lowering the pKa and increasing the concentration of the reactive nucleophile at a given pH. Conversely, a nearby negatively charged residue (like aspartate or glutamate) can destabilize the thiolate, raising the pKa and decreasing reactivity.

Steric Hindrance: The accessibility of the cysteine residue to the alkylating agent is a major factor. nih.gov Cysteines that are buried within the protein's hydrophobic core or are sterically hindered by bulky neighboring amino acid side chains will be less reactive than those that are exposed on the protein surface. The three-dimensional structure of the protein dictates the steric accessibility of each cysteine.

Solvent Accessibility: Closely related to steric hindrance, the degree of solvent exposure of a cysteine residue affects its ability to react with a soluble alkylating agent. acs.org Cysteines on the protein surface are generally more reactive than those in the interior.

Hydrogen Bonding: The presence of hydrogen bond donors or acceptors in the vicinity of the cysteine thiol can influence its pKa and nucleophilicity. acs.org For instance, a hydrogen bond to the sulfur atom can stabilize the protonated form, increasing the pKa and reducing reactivity.

Applications in Advanced Biochemical and Proteomic Research Strategies

Protein Cysteine Profiling and Reactivity Mapping

The thiol group of cysteine is highly nucleophilic and susceptible to a range of post-translational modifications, linking protein function to the cellular redox state. Profiling the reactivity and modification status of cysteines across the proteome is crucial for understanding cellular signaling. N-(4-acetylphenyl)-2-iodoacetamide and its derivatives are instrumental in these profiling strategies.

Chemoproteomics employs chemical probes to identify and characterize protein function directly in complex biological systems. Iodoacetamide-based probes, such as N-(4-acetylphenyl)-2-iodoacetamide, are foundational to these methods for their ability to covalently label cysteine residues. researchgate.net A common strategy involves using a version of the iodoacetamide (B48618) probe that contains an additional functional handle, such as an alkyne or biotin (B1667282) tag, for subsequent enrichment and identification. researchgate.net

The general workflow is as follows:

A cell or tissue lysate is treated with an alkyne-tagged iodoacetamide probe. This probe covalently reacts with accessible and reactive cysteine thiols.

After labeling, a reporter tag, such as biotin-azide, is attached to the probe-labeled proteins via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry." researchgate.net

The biotinylated proteins are then enriched from the complex mixture using streptavidin-coated beads.

The enriched proteins are digested, typically with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify both the protein and the specific cysteine residue that was modified. researchgate.net

This approach allows for the detection of thousands of reactive cysteines within a proteome. researchgate.netchimia.ch By using complementary probes, researchers can achieve broad coverage of the "cysteinome," providing a comprehensive snapshot of functionally relevant cysteine residues. chimia.ch Recent advancements have led to high-throughput, label-free platforms that use iodoacetamide-desthiobiotin probes in a competitive profiling format to screen large libraries of reactive fragments, significantly accelerating the discovery of new ligandable sites on proteins. biorxiv.org

| Chemoproteomic Strategy | Probe Type | Key Workflow Step | Primary Application | Reference |

|---|---|---|---|---|

| Click Chemistry-Based Profiling | Iodoacetamide-Alkyne | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a biotin-azide reporter. | Global identification of reactive cysteine residues in a proteome. | researchgate.net |

| Competitive Profiling | Iodoacetamide-Desthiobiotin | Competition between a library of fragment compounds and the probe for cysteine binding. | High-throughput screening of small molecules that target cysteine residues. | biorxiv.org |

| Isotopic Labeling (Quantitative) | Isotopically-Labeled Iodoacetamide-Alkyne | Differential labeling of two sample states with light and heavy probes. | Quantitative comparison of cysteine reactivity between different cellular states. | sci-hub.se |

Differential proteomics aims to compare the abundance or modification state of proteins between two or more biological samples, such as healthy versus diseased tissue or treated versus untreated cells. N-(4-acetylphenyl)-2-iodoacetamide and related compounds are central to quantitative methods that measure changes in cysteine reactivity. These changes can indicate alterations in protein conformation, ligand binding, or post-translational modifications.

Several quantitative strategies utilize iodoacetamide's cysteine reactivity:

Isotope-Coded Affinity Tags (ICAT): This classic method uses light and heavy isotope-coded versions of a biotinylated iodoacetamide reagent to differentially label two proteomes. nih.gov After labeling, the samples are combined, digested, and the biotin-tagged peptides are enriched. The relative abundance of the light and heavy peptides, measured by mass spectrometry, reflects the relative reactivity of that cysteine in the two original samples. nih.gov

Iodoacetyl Tandem Mass Tags (iodoTMT): A more recent innovation, iodoTMT reagents are isobaric tags that react with cysteine thiols. nih.gov Up to three different samples can be labeled with different iodoTMT reagents. nih.gov When the labeled peptides are fragmented in the mass spectrometer, reporter ions are produced whose intensities correspond to the relative reactivity of the cysteine in each sample. This multiplexing capability increases throughput and analytical precision. nih.govresearchgate.net

Differential Alkylation: A cost-effective alternative to stable isotopes involves using two different, non-isotopic alkylating agents with a small mass difference, such as iodoacetamide and acrylamide (B121943). mdpi.comnih.govresearchgate.net One sample is treated with iodoacetamide and the other with acrylamide. The mass difference between the carbamidomethyl (from iodoacetamide) and carbamidoethyl (from acrylamide) modifications allows for the relative quantification of cysteine-containing peptides when the samples are combined and analyzed by high-resolution mass spectrometry. mdpi.comnih.gov

These quantitative approaches are powerful for identifying cysteines that are specifically affected by a stimulus, drug treatment, or disease state, providing valuable insights into functional and regulatory mechanisms.

Cysteine thiols can undergo reversible oxidation to various forms (e.g., sulfenic acid, disulfides), which is a key mechanism of redox signaling that regulates protein function. nih.govnih.govumich.edu Distinguishing between the reduced (thiol) and oxidized states of specific cysteines across the proteome is essential for understanding redox biology.

A common and effective strategy to profile cysteine oxidation relies on sequential alkylation steps using reagents like N-(4-acetylphenyl)-2-iodoacetamide. The workflow, often called "OxICAT" or "SICyLIA," proceeds as follows:

In the first step, a cell lysate is treated with an unlabeled, "light" iodoacetamide to block all reduced, free cysteine thiols. nih.govnih.gov

Next, a reducing agent, such as dithiothreitol (B142953) (DTT), is added to the sample. This step reduces any reversibly oxidized cysteines (e.g., those in disulfide bonds) back to their free thiol form.

In the third step, these newly exposed thiols are labeled with a "heavy," isotopically labeled version of an iodoacetamide reagent (or an affinity-tagged version). nih.gov

The samples are then proteolytically digested and analyzed by mass spectrometry. Peptides containing the heavy label are identified as those that were originally in an oxidized state.

This method allows for the large-scale identification and quantification of redox-regulated cysteines, revealing how cellular processes, from metabolism to signal transduction, are controlled by oxidative stress and redox signaling pathways. nih.govnih.gov Studies using this approach have shown that metabolic and mitochondrial proteins are often preferentially oxidized under conditions of oxidative stress. nih.gov

Enzyme Active Site Labeling and Mechanistic Probing

Many enzymes, particularly proteases and dehydrogenases, rely on a cysteine residue in their active site for catalytic activity. The nucleophilic character of this cysteine is often exploited for catalysis. Because of their reactivity, these catalytic cysteines are also prime targets for covalent inhibitors.

N-(4-acetylphenyl)-2-iodoacetamide is a general alkylating agent that functions as an irreversible inhibitor for most cysteine-dependent enzymes. ebi.ac.uk The mechanism of inhibition is a direct SN2 reaction where the highly reactive thiolate anion of the catalytic cysteine attacks the carbon atom bearing the iodine, displacing the iodide and forming a stable thioether bond. This covalent modification permanently blocks the active site, thereby inactivating the enzyme.

This property is highly useful for functional studies:

Confirming a Catalytic Cysteine: If an enzyme's activity is abolished by treatment with iodoacetamide, it provides strong evidence that a cysteine residue is essential for its catalytic function.

Probing Enzyme Classes: Iodoacetamide can be used to broadly inhibit classes of enzymes, such as cysteine proteases (e.g., papain, cathepsins) or other thiol-dependent enzymes, to study their collective role in a biological pathway. ebi.ac.uknih.gov

Distinguishing between Cysteine and Serine Proteases: In enzymology, iodoacetamide is often used alongside serine-reactive inhibitors (like PMSF) to determine the class of a newly discovered protease.

While iodoacetamide itself is a general reagent, its scaffold can be incorporated into more complex molecules to create highly specific irreversible inhibitors for a particular enzyme, which are valuable as research tools and potential therapeutic agents. nih.gov

Beyond simply confirming the importance of a cysteine, N-(4-acetylphenyl)-2-iodoacetamide can be used to precisely map the location of functional residues within an enzyme's three-dimensional structure. This is a key application of activity-based protein profiling (ABPP).

The process involves several key steps:

An enzyme or a complex proteome is treated with the iodoacetamide probe, leading to the covalent labeling of a reactive cysteine in the active site. nih.gov

The labeled enzyme is isolated (if starting from a pure sample) or enriched (if from a proteome).

The protein is then digested into smaller peptides using a protease like trypsin.

This peptide mixture is analyzed by LC-MS/MS. The mass spectrometer identifies peptides that have an increased mass corresponding to the addition of the N-(4-acetylphenyl)-acetamidyl group.

MS/MS fragmentation of the modified peptide allows for sequencing, which pinpoints the exact cysteine residue that was covalently modified by the probe. nih.gov

Probing Protein-Protein Interactions and Complex Formation via Covalent Modification

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. Covalent labeling coupled with mass spectrometry has emerged as a powerful technique to map the interfaces of protein complexes. nih.gov This approach relies on the principle that the accessibility of amino acid residues at the interaction interface is altered upon complex formation. By comparing the labeling pattern of a protein in its free and complexed states, researchers can identify the regions involved in the interaction.

While direct studies employing N-(4-acetylphenyl)-2-iodoacetamide for cross-linking entire protein complexes are not extensively documented, its role as a cysteine-specific modifying agent suggests its potential in this area. creative-proteomics.commit.edu The general strategy involves the following steps:

Incubation: A protein of interest is incubated with its potential binding partner(s) to allow complex formation.

Differential Analysis: The labeling pattern of the protein in the complex is compared to that of the unbound protein. Cysteine residues at the protein-protein interface are expected to be protected from modification in the complexed state, leading to a decrease in labeling at these sites.

Mass Spectrometry: The proteins are digested into smaller peptides, and the sites of modification are identified using mass spectrometry. nih.gov This allows for the precise mapping of the interaction interface at the amino acid level.

The hydrophobicity of the acetylphenyl group in N-(4-acetylphenyl)-2-iodoacetamide may offer advantages in probing specific microenvironments within protein complexes.

Development of Reporter Conjugates and Bioconjugation Strategies for Research Applications

The ability to attach reporter molecules, such as fluorescent dyes and affinity tags, to proteins is crucial for their visualization, purification, and detection. N-(4-acetylphenyl)-2-iodoacetamide serves as a valuable scaffold for such bioconjugation strategies.

Coupling with Fluorescent Dyes for Visualization and Imaging in Research Models

Fluorescent labeling is a cornerstone of modern cell biology, enabling the visualization of proteins within living cells and tissues. While direct conjugation of fluorescent dyes to N-(4-acetylphenyl)-2-iodoacetamide is not a widely reported standard procedure, the principles of bioconjugation suggest its feasibility. The acetyl group on the phenyl ring could potentially be chemically modified to introduce a reactive handle, such as an azide (B81097) or alkyne, for "click chemistry" reactions. nih.gov

Click chemistry provides a highly efficient and specific method for attaching molecules to one another. An alkyne-modified N-(4-acetylphenyl)-2-iodoacetamide could be reacted with an azide-containing fluorescent dye, resulting in a stable, covalently linked fluorescent probe. This probe would retain the cysteine-reactivity of the iodoacetamide group, allowing it to be specifically targeted to cysteine-containing proteins. Such a strategy would enable researchers to fluorescently label specific proteins for various imaging applications, including fluorescence microscopy and flow cytometry. nih.govnih.gov

Integration into Affinity Tags for Enrichment and Detection (e.g., phenylacetamidyl epitope)

Affinity tagging is a powerful technique for the purification and detection of proteins from complex mixtures. The modification of a protein with a specific chemical moiety, or epitope, allows for its selective capture by an antibody or other binding partner. The reaction of N-(4-acetylphenyl)-2-iodoacetamide with a cysteine residue creates a stable phenylacetamidyl group on the protein. This group can then be recognized by an anti-phenylacetamidyl antibody, effectively functioning as an affinity tag.

This strategy has been successfully employed in proteomics research for the enrichment and detection of modified proteins. The process typically involves:

Alkylation: Proteins are treated with N-(4-acetylphenyl)-2-iodoacetamide to introduce the phenylacetamidyl tag onto accessible cysteine residues.

Affinity Enrichment: The tagged proteins are then incubated with an anti-phenylacetamidyl antibody, which is often immobilized on a solid support such as beads. This allows for the specific capture of the modified proteins, while untagged proteins are washed away.

Elution and Detection: The captured proteins are eluted from the antibody support and can be identified by mass spectrometry or detected by Western blotting using the same or a different antibody. nih.govnih.govcreative-biolabs.comresearchgate.net

This method provides a highly specific means of isolating and studying proteins based on the reactivity of their cysteine residues.

Applications in S-Nitrosylation Research

S-nitrosylation, the covalent attachment of a nitric oxide group to a cysteine thiol, is a critical post-translational modification involved in a wide range of cellular signaling pathways. The study of S-nitrosylation is challenging due to the labile nature of the S-nitrosothiol bond. N-(4-acetylphenyl)-2-iodoacetamide has proven to be a valuable tool in methodologies developed to overcome these challenges. nih.govnih.govfrontiersin.org

Differentiation of Free Thiols from S-Nitrosylated Cysteines

A key step in the detection of S-nitrosylated proteins is the ability to distinguish between free thiols and those that are S-nitrosylated. This is typically achieved by first blocking all free thiols in a protein sample with an alkylating agent. N-(4-acetylphenyl)-2-iodoacetamide is particularly useful in this context due to its ability to react with cysteines in hydrophobic environments.

In a widely used method known as the Biotin-Switch Technique (BST) or its variations, the initial step involves blocking all free cysteine thiols. To ensure complete blocking and to avoid false positives, a combination of alkylating agents is often used. Iodoacetamide is typically used to block solvent-accessible, hydrophilic cysteines, while the more hydrophobic N-(4-acetylphenyl)-2-iodoacetamide is employed to alkylate cysteines residing in hydrophobic pockets of the protein. nih.gov This differential alkylation strategy ensures that all free thiols are effectively capped before proceeding to the next step of the assay.

Methodology for Detection of Endogenous Protein S-Nitrosylation

The site-specific identification of endogenously S-nitrosylated proteins is a major goal in proteomics. Methodologies like the site-specific high-throughput identification of protein S-nitrosylation (SHIPS) rely on a series of chemical modifications to isolate and identify S-nitrosylated peptides. N-(4-acetylphenyl)-2-iodoacetamide plays a role in the initial blocking step of these protocols.

The general workflow for detecting endogenous S-nitrosylation using this approach is as follows:

Blocking of Free Thiols: Protein extracts are treated with a cocktail of alkylating agents, including iodoacetamide and N-(4-acetylphenyl)-2-iodoacetamide, to block all free cysteine thiols.

Reduction of S-Nitrosothiols: The S-nitrosothiol bonds are then selectively reduced, typically using ascorbate, to regenerate the free thiol group.

Labeling of Newly Formed Thiols: These newly exposed thiols, which correspond to the original sites of S-nitrosylation, are then labeled with a second, distinct alkylating agent that carries a reporter tag, such as biotin.

Enrichment and Identification: The biotin-tagged proteins are enriched using avidin-affinity chromatography and subsequently identified by mass spectrometry. nih.govnih.govfrontiersin.org

Methodological Innovations and Advanced Techniques Integrating N 4 Acetylphenyl 2 Iodoacetamide

Integration with High-Resolution Mass Spectrometry-Based Proteomics

High-resolution mass spectrometry has become an indispensable tool for the large-scale identification and quantification of proteins. The chemical properties of N-(4-acetylphenyl)-2-iodoacetamide lend themselves to several applications within this domain, particularly in quantitative proteomics and the enrichment of specific peptides for more detailed analysis.

Quantitative Proteomics Approaches (e.g., label-based differential alkylation)

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in different samples. One powerful strategy is label-based differential alkylation, where different samples are treated with isotopically distinct or isobaric labeling reagents that react with specific amino acids. While direct studies detailing the use of N-(4-acetylphenyl)-2-iodoacetamide in a commercially available differential labeling kit are not prevalent, its core structure is analogous to reagents used in established methods.

A prominent example of differential alkylation involves the use of iodoacetamide (B48618) and its structural analogs. In a typical workflow, cysteine residues in one sample are alkylated with a "light" version of a reagent, while the corresponding residues in a second sample are alkylated with a "heavy," isotope-labeled version. After alkylation, the samples are combined, digested into peptides, and analyzed by mass spectrometry. The mass difference between the light and heavy labeled peptides allows for the relative quantification of the proteins from which they originated.

A recent study demonstrated a novel label-based quantification strategy using the differential alkylation of cysteines with iodoacetamide (IAM) and acrylamide (B121943) (AA). nih.govmdpi.comresearchgate.net This method leverages the mass difference between the carbamidomethyl group (from IAM) and the carbamoylethyl group (from AA) to quantify cysteine-containing peptides. nih.govmdpi.comresearchgate.net The feasibility of this approach was successfully demonstrated using high-resolution mass spectrometry for the analysis of tryptic peptides from human serum albumin. nih.govmdpi.comresearchgate.net Given that N-(4-acetylphenyl)-2-iodoacetamide is an iodoacetamide derivative, it could conceptually be adapted for such differential labeling strategies. For instance, a deuterated version of N-(4-acetylphenyl)-2-iodoacetamide could be synthesized and used as the "heavy" reagent in a differential alkylation experiment.

Table 1: Conceptual Application of N-(4-acetylphenyl)-2-iodoacetamide in Differential Alkylation

| Step | Description | Role of N-(4-acetylphenyl)-2-iodoacetamide |

| 1. Sample Preparation | Two distinct protein samples (e.g., control vs. treated) are prepared. | - |

| 2. Differential Labeling | Cysteine residues in Sample A are alkylated with "light" N-(4-acetylphenyl)-2-iodoacetamide. Cysteine residues in Sample B are alkylated with a "heavy" (e.g., deuterated) version of the same compound. | The iodoacetamide moiety covalently modifies cysteine thiols. |

| 3. Sample Combination | The two labeled samples are mixed in a 1:1 ratio. | - |

| 4. Protein Digestion | The combined protein mixture is enzymatically digested (e.g., with trypsin) into peptides. | - |

| 5. Mass Spectrometry | The resulting peptide mixture is analyzed by high-resolution mass spectrometry. | The mass difference between the light and heavy labeled peptide pairs is used for relative quantification. |

Enrichment Strategies for Modified Peptides

The analysis of post-translationally modified peptides or peptides that have been chemically labeled can be challenging due to their low abundance compared to unmodified peptides. Therefore, enrichment strategies are often employed to increase their concentration prior to mass spectrometry analysis. The acetylphenyl group of N-(4-acetylphenyl)-2-iodoacetamide provides a chemical handle that can be exploited for such enrichment.

While direct enrichment protocols for peptides modified with N-(4-acetylphenyl)-2-iodoacetamide are not widely published, the principle is well-established with similar molecules. For example, a "Cysteine-specific Phosphonate (B1237965) Adaptable Tag" (CysPAT) has been developed for the enrichment of cysteine-containing peptides. nih.gov This tag, synthesized from N-Succinimidyl iodoacetate, contains a phosphonate group that allows for enrichment using titanium dioxide (TiO2) chromatography. nih.gov Similarly, the acetyl group on N-(4-acetylphenyl)-2-iodoacetamide could potentially be used as a point of attachment for an affinity tag, such as biotin (B1667282). Once biotinylated, the modified peptides could be selectively captured using streptavidin-coated beads, effectively enriching them from the complex peptide mixture.

Another approach involves the use of immunoaffinity enrichment. Tandem Mass Tag (TMT) reagents with an iodoacetyl reactive group (iodoTMT) have been developed for the irreversible labeling and multiplexed quantitation of cysteine-containing peptides. thermoscientific.com Following labeling, an antibody that specifically recognizes the TMT tag can be used to enrich the labeled peptides. thermoscientific.com This strategy significantly enhances the detection of the modified peptides. A similar antibody-based enrichment could be developed for peptides modified with N-(4-acetylphenyl)-2-iodoacetamide, targeting the acetylphenyl portion of the molecule.

Application in Activity-Based Protein Profiling (ABPP) and Fragment-Based Ligand Discovery

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes in complex biological samples. Fragment-based ligand discovery (FBLD) is a drug discovery approach that screens small chemical fragments for binding to a biological target. N-(4-acetylphenyl)-2-iodoacetamide and its derivatives are valuable tools in both of these cutting-edge fields.

Design and Synthesis of N-(4-acetylphenyl)-2-iodoacetamide-Based ABPP Probes

ABPP probes are typically composed of three key elements: a reactive group (or "warhead") that covalently binds to a specific site on a protein, a recognition element that can provide specificity, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment. The iodoacetamide moiety of N-(4-acetylphenyl)-2-iodoacetamide serves as an excellent warhead for targeting cysteine residues, which are often found in the active sites of enzymes.

The synthesis of an ABPP probe based on N-(4-acetylphenyl)-2-iodoacetamide would involve modifying the acetylphenyl ring to incorporate a reporter tag. This could be achieved through various chemical reactions. For instance, the acetyl group could be converted to an amine via a reductive amination reaction, which could then be coupled to a fluorescent dye or a biotin molecule containing a reactive N-hydroxysuccinimide (NHS) ester. Alternatively, the acetyl group could be used in a click chemistry reaction by first converting it to an azide (B81097) or an alkyne, allowing for the facile attachment of a reporter tag.

While specific ABPP probes derived directly from N-(4-acetylphenyl)-2-iodoacetamide are not extensively documented in the literature, the principle is demonstrated by the wide use of other iodoacetamide-based probes. For example, iodoacetamide-alkyne probes are used in isoTOP-ABPP, a quantitative chemical proteomic platform. These probes allow for the subsequent attachment of a reporter tag via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Competitive ABPP Strategies for Electrophilic Fragment Screening

Competitive ABPP is a powerful method for identifying and characterizing enzyme inhibitors. In this approach, a biological system is pre-incubated with a library of potential inhibitors (or fragments) before being treated with a broad-spectrum ABPP probe. If a compound in the library binds to the active site of an enzyme, it will block the binding of the ABPP probe, resulting in a decrease in the signal from that protein.

N-(4-acetylphenyl)-2-iodoacetamide itself can be considered an electrophilic fragment due to its reactive iodoacetamide group. It could be included in a library of cysteine-reactive fragments to screen for novel inhibitors of cysteine-dependent enzymes. A recent study described an electrophilic fragment screening campaign targeting caspase-2 using a library of 1920 chloroacetamide-based compounds. nih.gov This highlights the utility of haloacetamide fragments in discovering new enzyme inhibitors.

In a competitive screening format, a fluorescently-labeled iodoacetamide probe could be used to label the active cysteine residues in a proteome. The ability of N-(4-acetylphenyl)-2-iodoacetamide or other electrophilic fragments to compete with this labeling would indicate their binding to specific cysteine-containing proteins. This approach allows for the rapid identification of "hits" that can then be further optimized into more potent and selective inhibitors.

Table 2: Competitive ABPP for Electrophilic Fragment Screening

| Step | Description | Example |

| 1. Proteome Incubation | A complex protein sample (e.g., cell lysate) is incubated with a library of electrophilic fragments. | The library could contain N-(4-acetylphenyl)-2-iodoacetamide and other haloacetamide derivatives. |

| 2. Probe Labeling | A broad-spectrum, fluorescently-labeled iodoacetamide ABPP probe is added to the mixture. | The probe will label the active sites of cysteine enzymes that are not blocked by a fragment. |

| 3. Analysis | The labeled proteins are separated by SDS-PAGE and visualized by in-gel fluorescence scanning. | A decrease in fluorescence for a specific protein band indicates that a fragment has bound to its active site. |

| 4. Hit Identification | The proteins corresponding to the decreased fluorescence are identified by mass spectrometry. | This identifies the protein targets of the hit fragments. |

Utilization in Isotope-Coded Reagents for Cysteine pKa Determination

The acidity of a cysteine thiol, represented by its pKa value, is a critical determinant of its reactivity and function within a protein. The ability to accurately measure the pKa of individual cysteine residues is therefore of great importance. A powerful mass spectrometry-based technique for this purpose utilizes isotope-coded, iodoacetamide-based reagents.

A study by Nelson et al. (2008) details a method for determining cysteine pKa values using a pair of isotope-coded N-phenyl iodoacetamide reagents: a "light" (d0) version and a "heavy" (d5, deuterated) version. nih.govresearchgate.netnih.gov The principle of the method involves reacting a protein with the light and heavy reagents at different pH values. The ratio of the light- to heavy-labeled peptides, as determined by mass spectrometry, is then used to calculate the pKa of the specific cysteine residue. This approach was successfully used to determine the pKa values of the two cysteine residues in E. coli thioredoxin. nih.govresearchgate.netnih.gov

Given its structural similarity to N-phenyl iodoacetamide, N-(4-acetylphenyl)-2-iodoacetamide is an ideal candidate for the development of a similar isotope-coded reagent system for cysteine pKa determination. A deuterated version of N-(4-acetylphenyl)-2-iodoacetamide could be synthesized, allowing for the same ratiometric analysis at different pH values. The acetyl group might also offer advantages in terms of solubility or for subsequent enrichment of the labeled peptides.

Advanced Methodologies for Studying Protein Conformational Changes and Dynamics (e.g., for Structural Biology Sample Preparation)

The study of protein conformational changes and dynamics is fundamental to understanding biological function, from enzyme catalysis to signal transduction. Proteins are not static entities but rather dynamic molecules that sample a range of conformations to perform their roles. Advanced methodologies that can capture these dynamic states are crucial for a complete picture of protein function. Covalent labeling, coupled with mass spectrometry, has emerged as a powerful tool for probing protein structure and dynamics. Within this framework, reagents like N-(4-acetylphenyl)-2-iodoacetamide serve as critical probes for mapping solvent accessibility and conformational shifts.

The underlying principle of this technique is the differential chemical reactivity of amino acid residues based on their local environment. nih.gov Residues that are exposed on the protein surface are more accessible to labeling reagents in the surrounding solvent, whereas those buried within the protein's core or at protein-protein interfaces are shielded and react more slowly or not at all. nih.gov By analyzing the extent and location of chemical modifications, researchers can infer key structural details and observe how they change in response to various stimuli, such as ligand binding, post-translational modifications, or changes in environmental conditions.

Iodoacetamide and its derivatives are a class of alkylating agents extensively used for this purpose due to their high reactivity with the thiol groups of cysteine residues. nih.govwikipedia.org The reaction involves the nucleophilic attack of the deprotonated thiol (thiolate) on the electrophilic carbon of the iodoacetamide, forming a stable thioether bond. wikipedia.org N-(4-acetylphenyl)-2-iodoacetamide is a member of this reagent class, functioning as a specific tool for cysteine modification.

The process typically involves the following steps:

Incubation of the protein of interest with the iodoacetamide reagent under controlled conditions. To study conformational changes, parallel experiments are often run where the protein is in different functional states (e.g., with and without a bound ligand). nih.gov

The reaction is quenched, and the protein is digested into smaller peptides using a protease like trypsin. nih.gov

The resulting peptide mixture is analyzed using mass spectrometry (MS), often coupled with liquid chromatography (LC-MS). nih.govnih.gov

By comparing the mass spectra from different states, researchers can identify which cysteine residues have been modified and quantify the extent of labeling, revealing which regions of the protein became more or less accessible to the solvent. nih.gov

A key advantage of this method is its ability to provide structural information on proteins in their native or near-native solution states, complementing high-resolution techniques like X-ray crystallography and cryo-electron microscopy, which often study proteins in a static, non-physiological environment.

Detailed Research Findings

The utility of iodoacetamide-based labeling is demonstrated in numerous studies. For instance, researchers have used these reagents to elucidate the conformational changes that drive the function of complex molecular machines. A notable example is the study of the sarcoplasmic reticulum Ca²⁺-ATPase, a membrane pump crucial for muscle relaxation.

In one study, the Ca²⁺-ATPase was labeled with N-iodoacetyl-N'-(5-sulfo-1-naphthyl)ethylenediamine (I-AEDANS), a fluorescent iodoacetamide derivative. The binding of ATP to the enzyme induced a significant change in the fluorescence of the attached label, indicating a conformational shift in the protein structure. nih.gov Further analysis revealed that this change occurred in distinct phases, corresponding to different steps in the enzyme's catalytic cycle, such as the initial ATP binding and the subsequent isomerization of the phosphoenzyme intermediate. nih.gov This approach allowed the researchers to correlate specific enzymatic steps with discrete structural rearrangements.

The following table summarizes findings from studies using iodoacetamide derivatives to probe protein conformation.

| Protein Studied | Iodoacetamide Derivative Used | Technique(s) | Key Findings | Reference(s) |

| Sarcoplasmic Reticulum Ca²⁺-ATPase | N-iodoacetyl-N'-(5-sulfo-1-naphthyl)ethylenediamine (I-AEDANS) | Fluorescence Spectroscopy | ATP binding induces a biphasic fluorescence change, reflecting distinct conformational shifts during the catalytic cycle (enzyme-ATP complex formation and phosphoenzyme isomerization). | nih.gov |

| Sarcoplasmic Reticulum Ca²⁺-ATPase | Iodoacetamide spin-label | Electron Spin Resonance (ESR), HPLC | Selectively labeled Cys-674, which was found to be in a region of very low solvent accessibility. The data suggested the ATPase exists in two alternating conformations. | nih.gov |

| Escherichia coli Thioredoxin | N-phenyl iodoacetamide (d₀/d₅ isotope-coded) | MALDI-TOF Mass Spectrometry | Determined the pKa values of the two cysteine residues (Cys32 and Cys35) to be 6.5 and >10, respectively, by measuring differential labeling rates across a pH range. | nih.gov |

| Transient Receptor Potential (TRP) Channel TRPA1 | Iodoacetamide | ESI-MS | Identified 14 solvent-accessible cysteine residues on the cytosolic side of the channel, three of which were essential for normal function. | nih.gov |

These studies highlight how the specific modification of cysteine residues with iodoacetamide-based probes provides high-resolution information on protein dynamics, ligand binding sites, and the structural basis of protein function.

Methodological Considerations

The success of these experiments relies on careful control of reaction conditions. N-(4-acetylphenyl)-2-iodoacetamide, like other iodoacetamides, requires optimization for effective and specific labeling.

| Parameter | Typical Conditions for Iodoacetamide Reagents | Rationale/Significance | Reference(s) |

| pH | 6.9 - 8.7 | The reaction targets the thiolate anion (S⁻) of cysteine, the concentration of which increases with pH. A pH range of 7-8.5 is a common compromise between reaction rate and protein stability. | nih.gov |

| Temperature | 0 °C to 37 °C | Higher temperatures increase the reaction rate but can also lead to protein denaturation or increased side reactions. Reactions are often performed at room temperature or on ice. | nih.gov |

| Reagent Concentration | 1- to 1000-fold molar excess over protein | The concentration is adjusted to achieve sufficient labeling within a reasonable timeframe without causing excessive non-specific modifications. | nih.gov |

| Reaction Time | 15 minutes to 8 hours | Time is optimized based on the reactivity of the specific cysteine(s) and the stability of the protein. | nih.gov |

| Light Conditions | Performed in the dark | Iodoacetamide is photolabile and can degrade upon exposure to light, reducing its effectiveness. | nih.gov |

While highly specific for cysteines, side reactions with other nucleophilic residues like lysine (B10760008), histidine, aspartic acid, and the N-terminus can occur, particularly at higher pH and longer incubation times. nih.govresearchgate.net Therefore, rigorous analysis using tandem mass spectrometry (MS/MS) is essential to confirm the precise site of modification. nih.gov

Future Directions and Emerging Research Avenues

Novel Applications in Systems Biology and Multi-Omics Research

The iodoacetamide (B48618) functional group of N-(4-acetylphenyl)-2-iodoacetamide positions it as a prime candidate for covalent interaction with cysteine residues in proteins. This reactivity is the cornerstone of its potential application in systems-level biological investigations, particularly in the realm of proteomics and multi-omics research. The exploration of the accessible proteome through chemical probes has become a powerful strategy to understand cellular function and disease states.

Future research could focus on employing N-(4-acetylphenyl)-2-iodoacetamide as a chemical probe for activity-based protein profiling (ABPP). This technique utilizes reactive small molecules to tag and identify active enzymes within a complex proteome. By modifying the acetylphenyl moiety with reporter tags such as fluorophores or biotin (B1667282), researchers could visualize and enrich proteins with reactive cysteine residues, providing a snapshot of the functional state of the proteome under various conditions.

The integration of data from such chemoproteomic studies with other 'omics' datasets, including transcriptomics and metabolomics, would offer a multi-dimensional view of cellular processes. For instance, changes in the reactivity of specific cysteines, as detected by an N-(4-acetylphenyl)-2-iodoacetamide-based probe, could be correlated with alterations in gene expression or metabolic pathways. This multi-omics approach could uncover novel regulatory networks and biomarkers for diseases.

Table 1: Hypothetical Multi-Omics Data Integration

This table illustrates a hypothetical scenario where data from a chemoproteomics study using an N-(4-acetylphenyl)-2-iodoacetamide-based probe is integrated with transcriptomic and metabolomic data to identify a potential therapeutic target.

| Protein Target (Identified by Probe) | Cysteine Reactivity Change | Corresponding Gene Expression Change | Associated Metabolic Pathway Alteration | Potential Implication |

|---|---|---|---|---|

| Protein Kinase XYZ | Increased | Upregulated | Increased glycolysis | Cancer cell proliferation |

| Deubiquitinase ABC | Decreased | Downregulated | Impaired protein degradation | Neurodegenerative disease |

Development of Advanced N-(4-acetylphenyl)-2-iodoacetamide Derivatives for Enhanced Specificity or New Research Modalities

The core structure of N-(4-acetylphenyl)-2-iodoacetamide offers a versatile scaffold for chemical modification to develop advanced derivatives with tailored properties. Future research in this area will likely focus on two key aspects: enhancing specificity and introducing novel functionalities.

To improve the specificity of the probe, medicinal chemistry efforts could be directed towards modifying the N-(4-acetylphenyl) group. The addition of specific recognition motifs could guide the probe to a particular class of proteins or even a single protein target. For example, incorporating a known kinase inhibitor scaffold could direct the iodoacetamide warhead to the vicinity of a kinase's active site, enabling the selective labeling of a cysteine residue within that specific microenvironment.

Furthermore, the development of "clickable" derivatives of N-(4-acetylphenyl)-2-iodoacetamide would significantly expand its utility. By introducing an alkyne or azide (B81097) group onto the phenyl ring, researchers could employ bioorthogonal chemistry techniques, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide array of reporter tags or other molecules of interest after the initial protein labeling event. This modular approach provides greater flexibility and can reduce potential steric hindrance during the initial labeling step.

Table 2: Potential Advanced Derivatives of N-(4-acetylphenyl)-2-iodoacetamide

This table outlines potential modifications to the parent compound and their intended research applications.

| Derivative | Modification | Intended Application | Research Modality |

|---|---|---|---|

| Specificity-Enhanced Probe | Addition of a pharmacophore to the phenyl ring | Targeted labeling of a specific protein family | Targeted proteomics |

| Clickable Probe | Incorporation of an alkyne or azide group | Modular attachment of various reporter tags | Bioorthogonal chemistry, Activity-based protein profiling |

| Photo-activatable Probe | Introduction of a photolabile group | Spatio-temporal control of protein labeling | Photopharmacology |

Integration with Computational Approaches and Machine Learning for Predictive Chemical Biology

The synergy between experimental chemical biology and computational methods is a rapidly growing area of research. For a compound like N-(4-acetylphenyl)-2-iodoacetamide, computational approaches and machine learning can play a pivotal role in predicting its behavior and guiding the design of future experiments and derivatives.

Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding modes of N-(4-acetylphenyl)-2-iodoacetamide with various cysteine-containing proteins. These computational models can help to identify potential protein targets and provide insights into the structural determinants of binding affinity and selectivity. For example, simulations could reveal how the local protein environment influences the reactivity of the iodoacetamide group with a particular cysteine residue.

Furthermore, the burgeoning field of machine learning offers exciting possibilities for predictive chemical biology. By training machine learning models on large datasets of known protein-covalent inhibitor interactions, it may become possible to predict the reactivity of N-(4-acetylphenyl)-2-iodoacetamide and its derivatives against a wide range of proteins. These predictive models could be used to virtually screen for potential off-target effects or to identify novel, unexpected protein targets. This in silico screening can significantly accelerate the discovery process and reduce the need for extensive and costly experimental screening.

Table 3: Illustrative Research Findings from a Hypothetical Computational Study

This table presents hypothetical results from a computational study aimed at predicting the reactivity and selectivity of N-(4-acetylphenyl)-2-iodoacetamide and its derivatives.

| Compound | Predicted Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (from Docking) | Predicted Reactivity Score (from ML Model) |

|---|---|---|---|---|

| N-(4-acetylphenyl)-2-iodoacetamide | Caspase-3 | -7.5 | Cys163, His121 | 0.85 |

| Derivative A (with enhanced specificity) | EGFR | -9.2 | Cys797, Met793 | 0.92 |

Q & A

Q. What are the established synthetic routes for N-(4-acetylphenyl)-2-iodoacetamide, and what reaction conditions optimize yield?

N-(4-acetylphenyl)-2-iodoacetamide can be synthesized via iodoacetylation of 4-aminoacetophenone. A reported method for analogous chloro derivatives involves reacting 4-aminoacetophenone with chloroacetyl chloride in the presence of a base (e.g., sodium hydroxide or triethylamine) in anhydrous dichloromethane . For the iodo variant, substituting chloroacetyl chloride with iodoacetyl chloride under similar conditions is hypothesized. Key parameters include:

- Temperature : 0–5°C to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) may enhance iodine incorporation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Reaction Table :

| Step | Reagent/Condition | Role | Yield Optimization |

|---|---|---|---|

| 1 | 4-Aminoacetophenone | Substrate | Purity >98% (HPLC) |

| 2 | Iodoacetyl chloride | Electrophile | Slow addition (1 hr) |

| 3 | Triethylamine | Base | 2.5 equivalents |

Q. How is N-(4-acetylphenyl)-2-iodoacetamide characterized structurally, and what spectral markers distinguish it from chloro analogs?

Key characterization methods include:

- IR Spectroscopy : A strong C=O stretch at ~1670 cm⁻¹ (acetamide) and C-I stretch at ~500 cm⁻¹ .

- ¹H NMR : Distinct singlet for acetyl CH₃ (~δ 2.57 ppm) and CH₂ protons adjacent to iodine (~δ 4.50 ppm). The iodo group deshields neighboring protons compared to chloro analogs (δ 4.30–4.45 ppm) .

- X-ray Crystallography : Intramolecular hydrogen bonds (e.g., N–H⋯O) stabilize the planar acetamide moiety, similar to N-(4-chlorophenyl) derivatives .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of N-(4-acetylphenyl)-2-iodoacetamide in nucleophilic substitution reactions compared to chloro derivatives?

The iodine atom’s larger atomic radius and weaker C–I bond (vs. C–Cl) enhance its leaving-group ability, enabling faster SN2 reactions. For example, in coupling with thiols or amines, the iodo derivative reacts at room temperature, whereas chloro analogs require heating (60–80°C). However, iodine’s polarizability may increase side reactions (e.g., elimination), necessitating careful pH control (pH 7–8) .

Reactivity Comparison :

| Substrate | Reaction with Thiol (25°C) | Yield (%) |

|---|---|---|

| Iodoacetamide | 30 min | 85–90 |

| Chloroacetamide | 2 hr | 70–75 |

Q. What strategies resolve contradictions in reported biological activity data for iodoacetamide derivatives?

Discrepancies in antibacterial studies may arise from:

- Solubility : Iodoacetamides are less water-soluble than sulfonamides, requiring DMSO carriers (≤1% v/v) to avoid cytotoxicity .

- Assay Conditions : Variations in bacterial strains (e.g., Gram-negative vs. Gram-positive) and incubation times (12–24 hr) impact MIC values. Standardize protocols using CLSI guidelines .

- Metabolite Interference : Iodoacetamide may inhibit bacterial thioredoxin reductase, complicating mechanistic studies. Use knockout strains or isotopic labeling (¹²⁵I) to isolate pathways .

Q. How can computational methods predict the crystallographic packing of N-(4-acetylphenyl)-2-iodoacetamide?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model intermolecular interactions. Key findings for analogous compounds:

- Hydrogen Bonding : N–H⋯O and C–H⋯O interactions dominate, forming 1D chains (P2₁/c space group) .

- Halogen Bonding : The iodine atom participates in type-II interactions (C–I⋯O=S), stabilizing the lattice. Compare with chloro derivatives, which rely more on van der Waals forces .

Crystallographic Data :

| Parameter | Iodoacetamide | Chloroacetamide |

|---|---|---|

| Bond Length (C–X) | 2.10 Å | 1.79 Å |

| Packing Energy | -45.2 kcal/mol | -38.7 kcal/mol |

Methodological Guidance

Q. What experimental designs mitigate iodine’s light sensitivity during storage and handling?

- Storage : Amber vials at –20°C under argon.

- Reaction Setup : Use light-protected glassware (e.g., amberized flasks) and minimize exposure to UV light.

- Stability Testing : Monitor decomposition via TLC (Rf shift) or HPLC (peak area reduction) over 72 hr .

Q. How are kinetic studies optimized for iodine displacement reactions in aqueous vs. non-polar media?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.